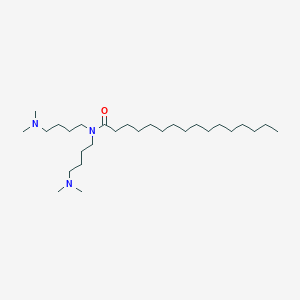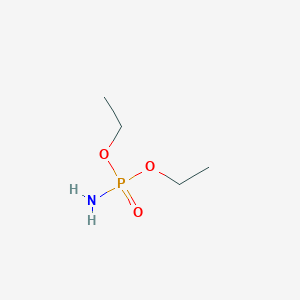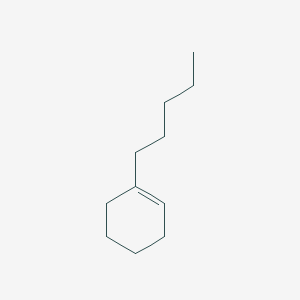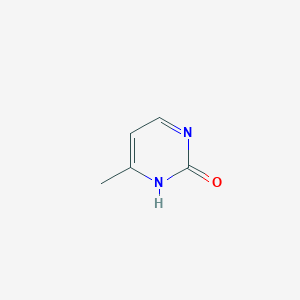
Solapalmitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solapalmitine is a natural alkaloid that is found in various plant species, including the Aconitum genus. This compound has been the subject of extensive research due to its potential applications in the pharmaceutical industry. In
Mecanismo De Acción
The mechanism of action of solapalmitine is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been found to interact with various molecular targets, including ion channels and receptors.
Biochemical and Physiological Effects:
Solapalmitine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, solapalmitine has been shown to modulate the activity of ion channels and receptors, which are involved in various physiological processes, including pain sensation and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Solapalmitine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological and pathological processes. However, solapalmitine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on solapalmitine. One area of research is the development of novel solapalmitine derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of solapalmitine. This could lead to the identification of new molecular targets for drug development. Finally, research on the pharmacokinetics and pharmacodynamics of solapalmitine could lead to the development of new drug delivery systems for this compound.
Conclusion:
In conclusion, solapalmitine is a natural alkaloid that has potential applications in the pharmaceutical industry. It exhibits various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of solapalmitine is not fully understood, but it has been suggested to modulate various signaling pathways and interact with molecular targets. Solapalmitine has several advantages for lab experiments, but also has some limitations. Future research on solapalmitine could lead to the development of new drugs with improved pharmacological properties.
Métodos De Síntesis
Solapalmitine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves using a solvent to extract solapalmitine from the plant material. The extracted material is then purified using chromatography techniques. Chemical synthesis of solapalmitine involves the reaction of palmitic acid with a nitrogen-containing compound.
Aplicaciones Científicas De Investigación
Solapalmitine has been the subject of extensive research due to its potential applications in the pharmaceutical industry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a template for the synthesis of novel compounds with improved pharmacological properties.
Propiedades
Número CAS |
17232-85-8 |
|---|---|
Nombre del producto |
Solapalmitine |
Fórmula molecular |
C28H59N3O |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
N,N-bis[4-(dimethylamino)butyl]hexadecanamide |
InChI |
InChI=1S/C28H59N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(32)31(26-21-19-24-29(2)3)27-22-20-25-30(4)5/h6-27H2,1-5H3 |
Clave InChI |
VEHJXNZJUVYBQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C)C)CCCCN(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C)C)CCCCN(C)C |
Otros números CAS |
17232-85-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)


![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)


![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)




